molecular formula C29H36O4 B072495 Algestone acetophenide CAS No. 1179-87-9

Algestone acetophenide

カタログ番号: B072495
CAS番号: 1179-87-9
分子量: 448.6 g/mol
InChIキー: AHBKIEXBQNRDNL-BXXPAUNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Algestone acetophenide (CAS: 24356-94-3; molecular formula: C₂₉H₃₆O₄) is a synthetic progestin structurally derived from progesterone. It is primarily used in combination with estrogens (e.g., estradiol enanthate) as a long-acting injectable contraceptive . Its lack of oral bioavailability necessitates intramuscular administration, typically monthly . Beyond contraception, it has dermatologic applications, such as a topical anti-inflammatory and in acne treatment . This compound has also been implicated in veterinary misuse for growth promotion in cattle, though this practice is illegal in many regions .

準備方法

Synthesis Overview

The preparation of algestone acetophenide follows a four-step sequence (Figure 1):

  • Elimination reaction of androstenedione cyanalcohol Betamethasone Ketal with phosphorus oxychloride (POCl₃) in an alkaline medium to form an intermediate olefin.

  • Grignard reaction with methylmagnesium halides to introduce a methyl group.

  • Oxidation of the Grignard adduct with potassium permanganate (KMnO₄) under acidic conditions to yield a dihydroxy intermediate.

  • Ketalization with acetophenone catalyzed by strong acids to produce the final product .

This route circumvents the need for diene alcohol ketone acetic ester, a costly starting material in earlier methods, thereby improving scalability .

Step-by-Step Methodology

Elimination Reaction

The synthesis initiates with the reaction of androstenedione cyanalcohol Betamethasone Ketal (Formula I) with POCl₃ in alkaline media (e.g., pyridine, triethylamine, or potassium carbonate). Key parameters include:

  • POCl₃ stoichiometry : 1.0–1.5 equivalents relative to the starting material.

  • Alkaline medium : 1–10 equivalents, with pyridine yielding optimal results.

  • Temperature : -10°C to 80°C, though lower temperatures (-10°C to 10°C) minimize side reactions.

  • Reaction time : 1–5 hours .

The elimination produces an intermediate olefin (Formula II) via dehydrohalogenation. Excess POCl₃ is quenched with aqueous workup.

Grignard Reaction

The olefin undergoes methyl group addition using methylmagnesium halides (e.g., MeMgCl, MeMgBr):

  • Grignard reagent : 1–10 equivalents, with MeMgCl providing higher regioselectivity.

  • Solvent : Tetrahydrofuran (THF), toluene, or glycol dimethyl ether.

  • Temperature : -10°C to 70°C (optimal: 30–60°C).

  • Reaction time : 1–5 hours .

This step generates a Grignard adduct (Formula III), which is stabilized by coordinating solvents like THF.

Oxidation and Acidic Workup

The Grignard adduct is oxidized with KMnO₄ under acidic conditions:

  • KMnO₄ : 1–5 equivalents.

  • Catalyst : Ammonium chloride (NH₄Cl) or niter cake (NaHSO₄) at 0.1–0.5 equivalents.

  • Temperature : -10°C to 30°C (optimal: -10°C to 10°C).

  • Reaction time : 10–60 minutes .

Post-oxidation, sodium hydrogensulfite (NaHSO₃) quenches residual KMnO₄. Acidic hydrolysis (HCl, H₂SO₄, or H₃PO₄) at -10°C to 30°C for 1–10 hours yields the dihydroxy intermediate (Formula IV).

Ketalization with Acetophenone

The final step involves ketal formation between the dihydroxy intermediate and acetophenone:

  • Acetophenone : 2–10 equivalents.

  • Catalyst : Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), or p-toluenesulfonic acid (PTSA) at 0.025–0.1 equivalents.

  • Temperature : -10°C to 30°C (optimal: 20–30°C).

  • Reaction time : 1–10 hours .

The product is purified via recrystallization, achieving purities of 97.9–99.0% .

Optimization of Reaction Conditions

Temperature and Time Effects

Table 1 compares yields and purities across five embodiments from the patent:

Embodiment POCl₃ Equiv. Grignard Reagent Oxidation Catalyst Ketalization Catalyst Yield (%) Purity (%)
11.5MeMgClNaHSO₄HClO₄7098.9
21.5MeMgINH₄ClPyridine·HCl7099.0
31.5MeMgBrKHSO₄H₂SO₄7498.7
41.3MeMgClNH₄ClPTSA7598.5
51.2MeMgClNaHSO₄H₃PO₄7497.9

Key findings :

  • Catalyst selection : HClO₄ and H₂SO₄ in ketalization improve yields (74–75%) compared to PTSA (75%) .

  • Grignard reagent : MeMgCl outperforms MeMgI and MeMgBr in reproducibility .

  • Temperature : Lower oxidation temperatures (-10°C to 10°C) reduce over-oxidation byproducts .

Solvent Systems

  • Elimination step : Pyridine enhances POCl₃ reactivity but requires neutralization post-reaction.

  • Grignard step : THF increases reaction rates due to its strong coordinating ability .

  • Ketalization : Polar aprotic solvents (e.g., acetone) are avoided to prevent catalyst deactivation.

Comparative Analysis of Methodologies

The patent’s approach offers three advantages over prior methods:

  • Cost efficiency : Androstenedione derivatives are cheaper than diene alcohol ketone acetic ester.

  • Simplified steps : Combines elimination and Grignard reactions into a streamlined sequence.

  • Scalability : THF and toluene solvents facilitate large-scale reactions without specialized equipment .

However, the reliance on POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Quality Control and Characterization

The patent specifies analytical methods for verifying product quality:

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.

  • Structural confirmation : Nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry (MS) .

Impurities primarily arise from incomplete oxidation or ketalization, which are mitigated by optimizing catalyst loadings and reaction times.

化学反応の分析

Oxidation Reactions

Algestone acetophenide undergoes oxidation primarily at its ketone and hydroxyl groups:

  • Potassium permanganate (KMnO₄) : Oxidizes the 3-keto group to form hydroxy derivatives. Conditions include acidic media (HCl or H₃PO₄) at -10–30°C .
  • Electrochemical oxidation : In wastewater treatment, DHPA degradation via electrocoagulation achieves 88.9% removal efficiency using carbon steel electrodes (26.5 V, 60 min) .

Reduction and Hydrolysis

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces ketone groups to secondary alcohols, though this is not industrially utilized.
  • Hydrolysis :
    • Acidic conditions : Cleavage of the acetophenide ketal at C16α/C17α positions, yielding dihydroxyprogesterone derivatives .
    • Basic conditions : Less effective due to steric hindrance from the steroid backbone.

Substitution Reactions

  • Halogenation : Limited reactivity due to the steroidal structure, but halogenation at C21 (methyl group) is feasible using Cl₂ or Br₂ in non-polar solvents .
  • Esterification : Reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity.

Comparative Reactivity with Analogous Progestins

Compound Key Functional Groups Oxidation Sites Hydrolysis Stability
This compound16α,17α-acetophenide, 3-ketoC3, C20Moderate (acid-sensitive ketal)
Medroxyprogesterone acetate17α-acetate, 6α-methylC3, C6High
Hydroxyprogesterone caproate17α-caproateC3, C17Low (ester hydrolysis)

Degradation in Environmental Systems

  • Electrochemical degradation : Achieves >90% removal in wastewater via hydroxyl radical-mediated oxidation .
  • Photodegradation : Limited data, but UV exposure in aqueous media leads to partial cleavage of the acetophenide group .

Reaction Mechanisms

  • Grignard addition : Methyl magnesium chloride attacks the carbonyl group at C20, forming a tertiary alcohol intermediate .
  • Ketal formation : Acid-catalyzed cyclization of dihydroxyprogesterone with acetophenone, involving a hemiacetal intermediate .

Key Findings from Research

  • The synthesis route prioritizes mild temperatures (-10°C to 30°C) to preserve stereochemistry .
  • Electrocoagulation is an effective method for DHPA degradation, reducing environmental persistence .
  • Substitution reactions are less favorable compared to oxidation/hydrolysis due to steric effects .

科学的研究の応用

Algestone acetophenide has several scientific research applications:

作用機序

アルゲストロン・アセトフェニドは、プロゲステロン受容体の作動薬であるため、プロゲステロンとして機能します。この受容体は、プロゲステロンなどのプロゲステロンの生物学的標的です。この受容体と結合することで、アルゲストロン・アセトフェニドは避妊効果を発揮します。 他のホルモン受容体に対する有意な活性はありません .

6. 類似の化合物との比較

アルゲストロン・アセトフェニドは、以下のような他の合成プロゲステロンと類似しています。

類似化合物との比較

Structural and Functional Comparison

Algestone acetophenide belongs to the 17α-hydroxyprogesterone derivatives, sharing structural similarities with other progestins and corticosteroids. Key structural features include:

  • A cyclopentane ring with a six-membered monocycle attached via two oxygen arms, a configuration shared with ciclesonide and mometasone furoate but absent in dexamethasone or cortisone .
  • The acetophenide group (a cyclic acetal with acetophenone) contributes to its prolonged half-life, enabling monthly dosing .

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Molecular Formula CAS Number Primary Uses Key Structural Features
This compound C₂₉H₃₆O₄ 24356-94-3 Injectable contraceptive, anti-inflammatory Cyclopentane ring with acetophenide acetal
Ciclesonide C₃₂H₄₄O₇ 126544-47-6 Inhaled corticosteroid (asthma/COPD) Similar oxygen-arm monocycle
Mometasone furoate C₂₇H₃₀Cl₂O₆ 83919-23-7 Topical anti-inflammatory Furoate ester, monocyclic attachment
Medroxyprogesterone acetate C₂₄H₃₄O₄ 71-58-9 Contraceptive, hormonal therapy 17α-acetoxy group
Mifepristone C₂₉H₃₅NO₂ 84371-65-3 Antiprogestin (abortion, Cushing’s) 11β-dimethylaminophenyl substitution

Pharmacological and Clinical Comparison

  • Antiviral Activity :
    this compound, ciclesonide, mometasone, and mifepristone demonstrated >95% cell survival in vitro against MERS-CoV, with ciclesonide showing superior efficacy (EC₅₀: 1.3 μM) and lower cytotoxicity. At 10 μM, algestone caused reduced cell viability (~60%) compared to ciclesonide (~90%) .
  • Contraceptive Profile :
    Unlike medroxyprogesterone acetate (administered every 3 months), algestone requires monthly dosing. Both are associated with side effects like weight gain and hypertriglyceridemia, though algestone’s acetophenide group may reduce systemic absorption in topical applications .
  • Dermatologic Use :
    Algestone’s anti-inflammatory activity parallels mometasone furoate, but it lacks the potency of clobetasol propionate, a superpotent corticosteroid .

Regulatory and Illicit Use

This compound is approved for human contraceptives but banned in livestock in the EU due to its misuse in "hormone cocktails" for cattle growth promotion . In contrast, medroxyprogesterone acetate remains widely regulated for both human and veterinary use .

生物活性

Algestone acetophenide (also known as dihydroxyprogesterone acetophenide, DHPA) is a synthetic progestogen that exhibits significant biological activity primarily through its action as an agonist of the progesterone receptor. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Target Receptor
this compound specifically targets the progesterone receptor , which is crucial for mediating the effects of progesterone in various physiological processes such as the menstrual cycle, pregnancy, and embryogenesis.

Mode of Action
As a progestin, this compound mimics the actions of natural progesterone, leading to changes in uterine lining and inhibiting ovulation. Its progestogenic potency is reported to be 2 to 5 times greater than that of progesterone in animal models .

Pharmacokinetics

Elimination Half-Life
The pharmacokinetic profile of this compound reveals a long elimination half-life of approximately 24 days when administered via intramuscular injection. This prolonged duration allows for extended contraceptive effects .

Absorption and Excretion
this compound is not active when taken orally and is primarily excreted in feces, indicating a significant first-pass metabolism when administered through non-intramuscular routes .

Clinical Applications

This compound is primarily used in combined hormonal contraceptives , often in conjunction with estradiol enanthate. Clinical studies have demonstrated its effectiveness in inhibiting ovulation for at least 30 days following administration , making it suitable for long-term contraceptive use .

Study on Hematological Effects

A study evaluated the effects of a combined hormonal contraceptive containing this compound on hematological parameters. Blood samples were collected from female participants over a treatment phase. Results indicated changes in coagulation factors, suggesting potential implications for cardiovascular health .

Metabolic Effects Comparison

A multicenter clinical study compared the metabolic effects of DHPA with commonly used oral contraceptives. The findings revealed that users of DHPA exhibited higher triglyceride levels but lower total and free testosterone levels compared to non-hormonal methods, highlighting its metabolic impact .

Data Tables

Parameter This compound Progesterone Estradiol Enanthate
Progestogenic Potency2-5 timesReference-
Elimination Half-Life24 days2-6 days5.6-7.5 days
Administration RouteIntramuscularVariousIntramuscular
Primary UseContraceptionHormonal regulationContraception

Safety and Toxicology

Despite its efficacy, concerns have been raised regarding the safety profile of this compound. Animal studies indicated potential toxicological findings, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats, leading to discontinuation of some formulations . However, extensive clinical studies in humans have not confirmed these findings, suggesting that animal models may not accurately predict human responses.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the metabolic effects of algestone acetophenide, and how are they optimized for reproducibility?

  • Methodological Answer : Rodent models, particularly female Rattus rattus, are standard for studying lipid modulation due to their hormonal responsiveness. Experimental protocols typically involve intramuscular injections of this compound (150 mg) combined with estradiol enanthate, followed by triglyceride quantification via enzymatic assays. To ensure reproducibility, strict control of variables like diet, estrous cycle phase, and injection timing is critical .

Q. How is the progestogenic activity of this compound validated in preclinical studies?

  • Methodological Answer : Progestogenic efficacy is assessed using uterine weight assays in ovariectomized rodents. Co-administration with estrogens (e.g., estradiol enanthate) mimics contraceptive formulations, with endometrial atrophy serving as a primary endpoint. Histopathological analysis and hormone receptor expression profiling (via qPCR or immunohistochemistry) further validate activity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred. Calibration curves are constructed using standard addition to mitigate matrix effects, with detection limits optimized to 0.5–6.5 mg/L. Method validation includes recovery rates (>90%) and intra-/inter-day precision (<5% RSD) .

Advanced Research Questions

Q. How do contradictions in lipid modulation data (e.g., hypertriglyceridemia vs. neutral effects) arise in studies of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from differences in estrogen co-administration ratios or species-specific metabolic pathways. Meta-analyses comparing dose-response curves across studies (e.g., Kumar et al. vs. Coutinho et al.) and in vitro hepatocyte assays can isolate variable contributions. Longitudinal lipidomics profiling may clarify temporal effects .

Q. What molecular mechanisms underlie this compound’s antiviral activity against coronaviruses, and how can this be leveraged therapeutically?

  • Methodological Answer : this compound inhibits viral replication by targeting non-structural protein NSP15, a conserved endoribonuclease. Mechanistic studies involve viral load quantification (RT-qPCR), cytopathic effect (CPE) assays, and molecular docking simulations to identify binding interfaces. Synergy with anti-inflammatory steroids (e.g., ciclesonide) is being explored .

Q. What environmental persistence challenges are associated with this compound, and how can electrochemical remediation mitigate its impact?

  • Methodological Answer : this compound resists biodegradation due to its steroid backbone. Pilot-scale electrochemical oxidation (e.g., boron-doped diamond electrodes) achieves >95% degradation in pharmaceutical wastewater. Process optimization involves varying current density (10–100 mA/cm²) and monitoring byproducts via high-resolution MS .

Q. How can in silico models improve the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties, while molecular dynamics simulations assess binding stability to progesterone receptors. Virtual screening of substituents at C16/C17 positions can prioritize candidates for synthesis, reducing trial-and-error experimentation .

Q. What methodological gaps exist in assessing this compound’s antimicrobial potential, and how can high-throughput screening address them?

  • Methodological Answer : Existing MIC data (e.g., 27 µM against MRSA) lack mechanistic context. High-throughput RNA-seq of treated pathogens can identify transcriptional changes, while checkerboard assays evaluate synergy with conventional antibiotics. Standardization of inoculum preparation is critical for cross-study comparability .

Q. Data Presentation Guidelines

  • Tables : Include dose-response data, LC-MS parameters, and MIC values with standard deviations.
  • Figures : Use line graphs for degradation kinetics, heatmaps for gene expression profiles, and molecular docking visualizations.
  • References : Prioritize primary literature (e.g., Contraception, IJES) over unreviewed databases. Cite structural data from peer-reviewed encyclopedias (e.g., Pharmaceutical Manufacturing Encyclopedia) .

特性

CAS番号

1179-87-9

分子式

C29H36O4

分子量

448.6 g/mol

IUPAC名

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1

InChIキー

AHBKIEXBQNRDNL-BXXPAUNWSA-N

SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

異性体SMILES

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6

正規SMILES

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6

Key on ui other cas no.

1179-87-9
24356-94-3

同義語

Acetophenide, Algestone
Acetophenide, Alphasone
Acetophenide, Dihydroxyprogesterone
Algestone Acetophenide
Alphasone Acetophenide
Dihydroxyprogesterone Acetophenide
Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))-

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Algestone acetophenide
Reactant of Route 2
Algestone acetophenide
Reactant of Route 3
Algestone acetophenide
Reactant of Route 4
Algestone acetophenide
Reactant of Route 5
Algestone acetophenide
Reactant of Route 6
Algestone acetophenide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。